molecular formula C22H23N5OS B11569607 4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine

4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine

Cat. No.: B11569607
M. Wt: 405.5 g/mol
InChI Key: UTVBZNBFQXNKGK-UHFFFAOYSA-N
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Description

4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine is a heterocyclic compound featuring a triazinoindole core substituted with a benzyl group at position 5, a sulfanyl-ethyl-morpholine side chain at position 3, and a fused morpholine ring.

Properties

Molecular Formula

C22H23N5OS

Molecular Weight

405.5 g/mol

IUPAC Name

4-[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine

InChI

InChI=1S/C22H23N5OS/c1-2-6-17(7-3-1)16-27-19-9-5-4-8-18(19)20-21(27)23-22(25-24-20)29-15-12-26-10-13-28-14-11-26/h1-9H,10-16H2

InChI Key

UTVBZNBFQXNKGK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2

Origin of Product

United States

Preparation Methods

The synthesis of 4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions may vary, but common reagents used in these steps include strong acids or bases, organic solvents, and catalysts to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Scientific Research Applications

4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound has been shown to selectively bind to ferrous ions, which plays a crucial role in its biological activity. This binding can disrupt iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound’s ability to induce apoptosis is mediated through the mitochondrial pathway, involving the regulation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The triazinoindole scaffold is common among several derivatives, with variations in substituents critically influencing physicochemical and biological properties. Key analogs include:

Compound Name / ID Substituents (Position) Molecular Formula Key Features Reference
Target Compound 5-Benzyl, 3-(sulfanyl-ethyl-morpholine) C₂₄H₂₄N₆OS Combines benzyl (lipophilic) and morpholine (polar); potential dual solubility
NV5 () 5-Methyl, 3-(sulfanyl-ethyl-amide), 4-pyridinyloxyphenyl C₂₅H₂₁N₇O₂S Reduces alkylquinolone biosynthesis; lacks antibiotic synergy
Compound 25 () 8-Bromo, 5-methyl, 4-phenoxyphenyl C₂₄H₁₈BrN₅O₂S Bromine enhances halogen bonding; 95% purity
Compound 27 () 8-Bromo, 5-methyl, 4-bromophenyl C₁₉H₁₄Br₂N₆OS Dual bromo substituents increase molecular weight (507.20 g/mol)
4-[2-[(5-Ethyl-...)morpholine () 5-Ethyl, 3-(sulfanyl-ethyl-morpholine) C₁₉H₂₃N₅OS Ethyl group reduces steric hindrance vs. benzyl; lower lipophilicity

Key Observations :

  • Benzyl vs. Methyl/Ethyl : The benzyl group in the target compound likely enhances lipophilicity and π-π stacking compared to methyl (NV5) or ethyl () analogs, which may improve membrane penetration .
  • Morpholine vs. Amide/Pyridinyl : The morpholine ring’s oxygen atoms could improve solubility and hydrogen-bonding capacity relative to NV5’s pyridinyloxyphenyl amide .
  • Bromo Substituents : Bromine in compounds 25 and 27 increases molecular weight and may enhance target binding via halogen interactions but could reduce solubility .
Antimicrobial Activity
  • Compounds 16, 17, 19, and 20 () demonstrated superior antimicrobial activity against E. coli, P. aeruginosa, S. aureus, and C. albicans. These derivatives feature pyrazol-5-one or quinoxaline moieties, suggesting heterocyclic diversity enhances activity .
  • NV5 () inhibits alkylquinolone biosynthesis in P. aeruginosa but lacks synergy with ciprofloxacin, highlighting substituent-dependent mechanistic differences .
Antibiofilm Potential
  • Thiazole-containing quinazolinones () and triazinoindoles like NV5 target P. aeruginosa MvfR, a biofilm regulator. The target compound’s morpholine group may modulate biofilm disruption via uncharacterized pathways .

Biological Activity

The compound 4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine is a complex organic molecule that belongs to the class of triazinoindole derivatives. Its unique structural features suggest potential biological activities that merit detailed investigation. This article summarizes the biological activity of this compound based on recent research findings, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of the compound is C23H19N5O2SC_{23}H_{19}N_{5}O_{2}S with a molecular weight of approximately 429.49 g/mol. The structure includes a morpholine ring and a triazinoindole moiety with a sulfanyl group attached to a benzyl substituent, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds within this class exhibit significant anticancer , antiviral , and antimicrobial properties. The biological activities are primarily attributed to the interactions of the compound with various biological targets, including enzymes and receptors.

Anticancer Activity

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
    • MCF-7 (breast cancer) : The compound showed an IC50 value of 2.67 μM.
    • HepG2 (liver cancer) : An IC50 value of 3.21 μM was recorded, indicating potent antiproliferative activity compared to standard drugs like Erlotinib (IC50 = 2.51 μM) .
  • Mechanism of Action : The mechanism involves apoptosis induction through the inhibition of key signaling pathways such as:
    • PARP-1 : The compound has been shown to inhibit PARP-1 activity, leading to increased apoptosis in cancer cells.
    • EGFR : It also acts as an EGFR inhibitor with an IC50 value of 62.4 nM .
  • Tumor Growth Inhibition : In vivo studies demonstrated that treatment with the compound significantly reduced tumor mass in animal models compared to untreated controls .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 Value (μM)Reference
CytotoxicityMCF-72.67
CytotoxicityHepG23.21
EGFR Inhibition-62.4 nM
PARP-1 Inhibition-1.24 nM

Case Studies

  • Case Study on Hepatocellular Carcinoma : A study evaluated the effects of the compound on liver cancer models, showing a significant reduction in liver enzyme levels and tumor size after treatment with the compound compared to controls .
  • Histopathological Examination : Histological analysis revealed improved liver histology and reduced tumor proliferation following treatment with the compound, supporting its potential as an effective anticancer agent .

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